molecular formula C8H14O2 B13509620 3,3,4-Trimethylpent-4-enoic acid CAS No. 90370-81-3

3,3,4-Trimethylpent-4-enoic acid

Cat. No.: B13509620
CAS No.: 90370-81-3
M. Wt: 142.20 g/mol
InChI Key: UQCUZNBPEBMNMC-UHFFFAOYSA-N
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Description

3,3,4-Trimethylpent-4-enoic acid is an organic compound with the molecular formula C8H14O2 It is a carboxylic acid with a unique structure characterized by a double bond and three methyl groups attached to the pentene chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4-Trimethylpent-4-enoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 3,3-dimethylbut-1-ene, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically involve the use of strong bases and oxidizing agents under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using catalysts to enhance the reaction efficiency. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes, depending on the reducing agent used. Hydrogenation with palladium on carbon is a typical method.

    Substitution: The double bond in this compound allows for electrophilic addition reactions, where halogens or other substituents can be introduced.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3,3,4-Trimethylpent-4-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 3,3,4-Trimethylpent-4-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the double bond and carboxylic acid group allows it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 2,3,3-Trimethylpent-4-enoic acid
  • 4-Pentenoic acid
  • 3,4,4-Trimethylpent-2-enoic acid

Comparison: 3,3,4-Trimethylpent-4-enoic acid is unique due to the specific positioning of its methyl groups and double bond, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications where other compounds may not be as effective.

Properties

CAS No.

90370-81-3

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

3,3,4-trimethylpent-4-enoic acid

InChI

InChI=1S/C8H14O2/c1-6(2)8(3,4)5-7(9)10/h1,5H2,2-4H3,(H,9,10)

InChI Key

UQCUZNBPEBMNMC-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(C)(C)CC(=O)O

Origin of Product

United States

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